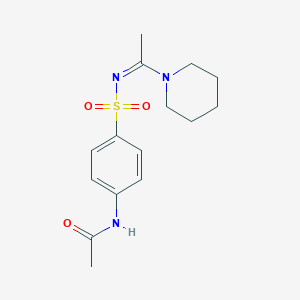
N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide, also known as PEAQX, is a selective and potent antagonist of the AMPA subtype of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the brain, and AMPA receptors are important in mediating fast synaptic transmission. PEAQX has been extensively studied for its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide acts as a selective antagonist of the AMPA subtype of glutamate receptors. By blocking the activity of these receptors, N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide reduces the excitability of neurons and can prevent or reduce the severity of seizures. N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide has also been shown to have neuroprotective effects by reducing the damage caused by excitotoxicity, a process in which excessive glutamate release leads to neuronal damage and death.
Biochemische Und Physiologische Effekte
N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide has been shown to reduce the severity of seizures in animal models of epilepsy. It has also been shown to have neuroprotective effects, reducing the damage caused by excitotoxicity and reducing the size of infarcts in animal models of stroke. N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide has also been studied for its potential to enhance learning and memory in healthy individuals.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide is a selective and potent antagonist of the AMPA subtype of glutamate receptors, making it a valuable tool for studying the role of these receptors in various neurological disorders. However, N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide has limited solubility in water, which can make it difficult to administer in vivo. Additionally, N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide has a relatively short half-life, which can limit its effectiveness in some experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide. One area of interest is the potential use of N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide as a therapeutic agent for various neurological disorders, including epilepsy, stroke, and traumatic brain injury. Another area of interest is the potential use of N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide as a tool for studying the role of AMPA receptors in learning and memory. Additionally, further research is needed to optimize the administration and dosing of N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide in various experimental settings.
Synthesemethoden
N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide can be synthesized by reacting N-(4-aminophenyl)acetamide with 1-(1-piperidinyl)ethanone and then treating the resulting product with sulfuryl chloride. The reaction yields N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide as a white solid with a purity of over 98%.
Wissenschaftliche Forschungsanwendungen
N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and traumatic brain injury. It has been shown to have neuroprotective effects and to reduce the severity of seizures in animal models. N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide has also been studied for its potential to enhance learning and memory in healthy individuals.
Eigenschaften
CAS-Nummer |
126826-70-8 |
|---|---|
Produktname |
N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide |
Molekularformel |
C15H21N3O3S |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
N-[4-[(Z)-1-piperidin-1-ylethylideneamino]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C15H21N3O3S/c1-12(18-10-4-3-5-11-18)17-22(20,21)15-8-6-14(7-9-15)16-13(2)19/h6-9H,3-5,10-11H2,1-2H3,(H,16,19)/b17-12- |
InChI-Schlüssel |
FZECQDQRJAHDDA-UHFFFAOYSA-N |
Isomerische SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)/N=C(/C)\N2CCCCC2 |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N=C(C)N2CCCCC2 |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N=C(C)N2CCCCC2 |
Synonyme |
N-[4-[1-(1-piperidyl)ethylideneamino]sulfonylphenyl]acetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



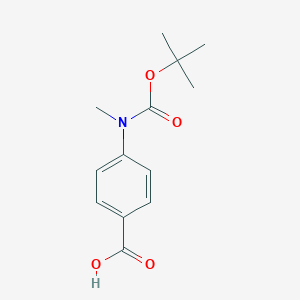
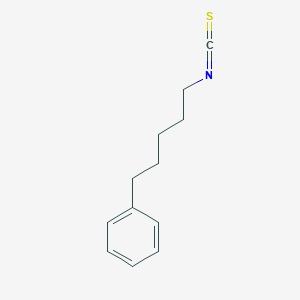
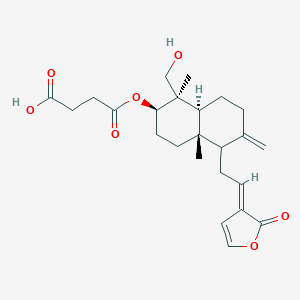
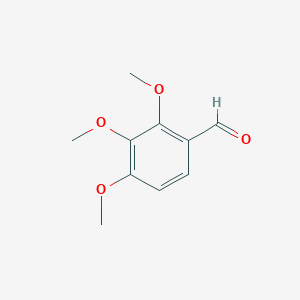
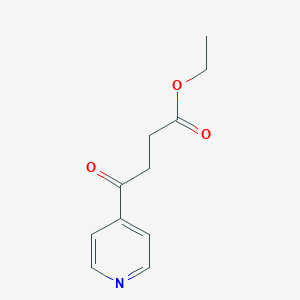

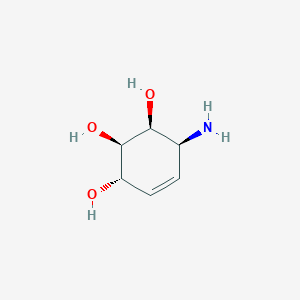
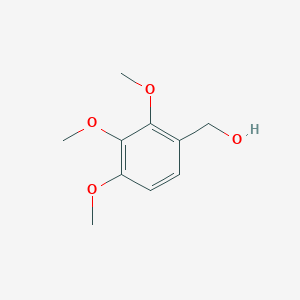
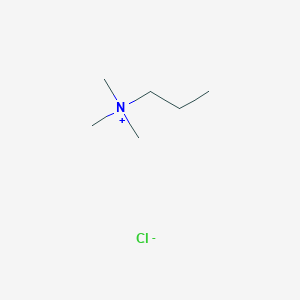
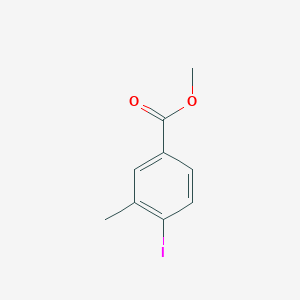
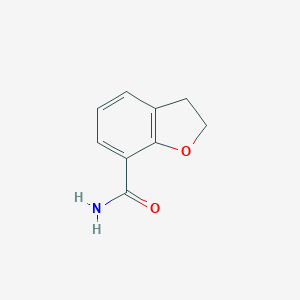
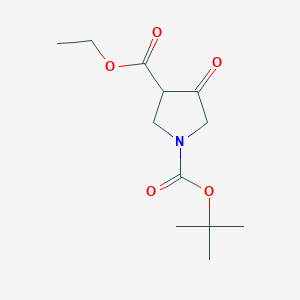
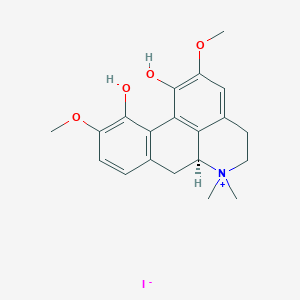
![1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B140383.png)